5,6-trans-Vitamin D3 5,6-trans-Vitamin D3
Brand Name: Vulcanchem
CAS No.: 22350-41-0
VCID: VC0196365
InChI: InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

5,6-trans-Vitamin D3

CAS No.: 22350-41-0

VCID: VC0196365

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,6-trans-Vitamin D3 - 22350-41-0

Description

5,6-trans-Vitamin D3 is a member of the D3 vitamins class, characterized as calciol with a trans-configuration at the number 5 double bond . It forms through photoisomerization of previtamin D3 and vitamin D3 upon exposure to sunlight in the skin and is also known as 5,6-trans-Cholecalciferol . This compound acts as a biologically active form of cholecalciferol (vitamin D) .

As a major photoisomer of vitamin D3, 5,6-trans-Vitamin D3 plays a role in various biological activities, including cell differentiation, cancer cell proliferation prevention, and activation of calcium-dependent signaling pathways vital for bone metabolism and the immune system . It possesses hypoglycemic and anti-inflammatory properties, making it applicable in immunology, oncology, metabolomics, and biochemical research . Research indicates that 5,6-trans-Vitamin D3, along with other vitamin D3 photoisomers, exhibits antiproliferative activity in cultured human keratinocytes .

Other related compounds include 25-hydroxy-5,6-trans-vitamin D3, which, along with 5,6-trans-vitamin D3, displays lower vitamin D receptor (VDR) dissociation constants compared to other related substances like 7-dehydrocholesterol, tachysterol, and lumisterol .

CAS No. 22350-41-0
Product Name 5,6-trans-Vitamin D3
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
Standard InChIKey QYSXJUFSXHHAJI-FVUVGDFOSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Appearance White to Off-White Solid
Purity > 95%
Synonyms 5,6-trans-Cholecalciferol; 5,6-trans-Vitamin D3; (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol; (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol; (E,E)-9,10-Secocholesta-5,7,10(19)-trien-3β-ol
PubChem Compound 5283711
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator